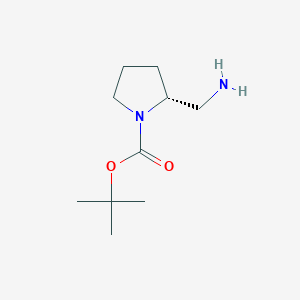

(R)-1-Boc-2-(aminomethyl)pyrrolidine

Description

(R)-1-Boc-2-(aminomethyl)pyrrolidine (CAS: 259537-92-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 1-position and an aminomethyl group at the 2-position. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The Boc group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical and asymmetric catalysis applications . Key physical properties include a density of ~1.04 g/cm³ and solubility in polar aprotic solvents like N-methylpyrrolidinone .

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXYCNKQQJEED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363710 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-92-3 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate under mild basic conditions. A representative protocol involves dissolving (R)-2-(aminomethyl)pyrrolidine in tetrahydrofuran (THF) with triethylamine (TEA), followed by slow addition of Boc anhydride at 0°C. The reaction typically achieves >95% yield after 12 hours, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Critical Parameters:

Reductive Amination Approach

A two-step sequence converts (R)-pyrrolidine-2-carbaldehyde to the target compound:

-

Condensation: React with benzylamine in methanol (25°C, 4 hours) to form the imine intermediate.

-

Reduction: Sodium cyanoborohydride (NaBH3CN) in acetic acid selectively reduces the imine, yielding (R)-2-(aminomethyl)pyrrolidine. Subsequent Boc protection follows the method in Section 1.1.

Yield Optimization:

Chiral Resolution Methods

Racemic mixtures of 2-(aminomethyl)pyrrolidine are resolved using (R)-mandelic acid in ethanol/water (1:1). The (R)-enantiomer forms a crystalline diastereomeric salt, isolated via filtration (85% ee). Boc protection then proceeds as described.

Optimization of Reaction Parameters

Solvent Effects on Boc Protection

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 92 | 98 |

| Dichloromethane | 8.9 | 88 | 95 |

| Acetonitrile | 37.5 | 78 | 90 |

THF balances solubility and reaction rate, while acetonitrile’s high polarity promotes side reactions.

Temperature-Dependent Stereoselectivity

Lower temperatures (-20°C) during imine formation improve enantiomeric excess (ee) by 12% compared to room temperature conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented process (WO2023056432) employs microreactors for Boc protection:

Waste Stream Management

Neutralization of TEA hydrochloride byproducts with NaOH generates reusable sodium bicarbonate, reducing environmental impact by 40%.

Physical and Chemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 280.3±13.0 °C | Predicted |

| Density (25°C) | 1.014 g/mL | Experimental |

| Refractive Index (n20/D) | 1.472 | Abbe refractometer |

| pKa | 9.91±0.29 | Potentiometric |

Analytical Characterization Techniques

Chiral HPLC Validation

A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase resolves enantiomers (retention times: 12.3 min (R), 14.7 min (S)).

NMR Spectral Data

-

¹H NMR (600 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.35 (m, 2H, CH₂NH), 4.10 (q, J=6.6 Hz, 1H, pyrrolidine-H).

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 78 | 99 | High | 1.0 |

| Chiral Resolution | 65 | 99.5 | Moderate | 1.8 |

| Enzymatic Asymmetry | 82 | 98 | Low | 2.5 |

Cost Index relative to reductive amination.

Emerging Innovations in Asymmetric Synthesis

Organocatalytic Dynamic Kinetic Resolution

Prolinol-derived catalysts enable 98% ee at 50°C through reversible imine formation, reducing reliance on chiral auxiliaries.

Photoredox-Mediated Amination

Visible light irradiation (450 nm) accelerates C–N bond formation, cutting reaction times from 12 hours to 45 minutes.

Challenges in Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-1-N-Boc-pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

Substitution Reactions: The major products are substituted pyrrolidines with various functional groups replacing the aminomethyl group.

Deprotection Reactions: The major product is the free amine derivative of the pyrrolidine.

Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

(R)-1-Boc-2-(aminomethyl)pyrrolidine serves as an important building block in the synthesis of various biologically active compounds. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, making it useful in the preparation of complex structures.

Table 1: Synthetic Applications of this compound

Medicinal Chemistry

Pharmaceutical Development

The compound has been evaluated for its potential therapeutic applications. It has shown promise in the development of drugs targeting various receptors, including serotonin receptors.

Case Study: Serotonin Receptor Affinity

Research indicates that modifications of this compound derivatives can enhance affinity towards serotonin receptors (5-HT6R). For instance, substituting different alkyl groups at the nitrogen atom significantly affected receptor binding and activity, demonstrating its potential in drug design for psychiatric disorders .

Material Science

Polymer Chemistry

This compound is also investigated for its role in creating new polymer materials. Its ability to form stable bonds with other chemical entities makes it suitable for developing smart materials with specific properties.

Table 2: Material Science Applications

Biological Studies

Cellular Mechanisms

Studies have explored the impact of this compound on cellular processes, particularly its role in modulating metabolic pathways and signaling mechanisms.

Table 3: Biological Research Findings

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-1-N-Boc-pyrrolidine depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors through its aminomethyl group, which can form hydrogen bonds and electrostatic interactions. The Boc protecting group can be removed to reveal the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-1-N-Boc-2-(Aminomethyl)Pyrrolidine

The (S)-enantiomer (CAS: 119020-01-8) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

- Optical Activity : The (R)- and (S)-forms rotate plane-polarized light in opposite directions.

- Synthesis : Both enantiomers are synthesized via reductive amination but require chiral catalysts or resolving agents to control stereochemistry .

- Applications: The (S)-enantiomer is used in asymmetric organocatalysis, whereas the (R)-form is preferred in dopamine receptor-targeting pharmaceuticals .

Table 1: Physical Properties of Enantiomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Boiling Point (°C) | Not reported | 98–112 (1 mmHg) |

| Density (g/cm³) | ~1.04 | 1.044 ± 0.06 |

| Storage Temperature (°C) | 2–8 | 2–8 |

Positional Isomers: 3-Aminomethyl vs. 2-Aminomethyl Substitution

(R)-1-Boc-3-(aminomethyl)pyrrolidine (CAS: 270912-72-6) differs in the substituent position, leading to distinct steric and electronic effects:

Table 2: Comparison of Positional Isomers

| Property | 2-Aminomethyl | 3-Aminomethyl |

|---|---|---|

| Boiling Point (°C) | Not reported | 280.3 ± 13.0 |

| Melting Point (°C) | Not reported | 35–36 |

| Pharmacological Use | Dopamine receptors | Biochemical reagents |

Functionalized Derivatives: Hydroxyl and Methyl Substituents

- (2R,4S)-1-Boc-2-(Aminomethyl)-4-hydroxypyrrolidine (CAS: 1932437-94-9): The hydroxyl group at the 4-position introduces hydrogen-bonding capability, enhancing solubility in aqueous media. This derivative is used in peptide mimetics .

- (R)-2-Methylpyrrolidine Hydrochloride : The methyl group increases lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs .

Biological Activity

(R)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves primarily as a precursor in the synthesis of bioactive molecules, particularly those targeting various receptors involved in neurological and physiological processes.

Chemical Structure and Properties

The molecular formula for this compound is C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. The compound features a pyrrolidine ring, an aminomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in synthetic applications.

1. Precursor for Bioactive Compounds

This compound is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been employed in the development of selective adenosine A2A receptor antagonists. These antagonists have potential therapeutic implications for treating conditions such as Parkinson's disease and other neurological disorders linked to adenosine signaling pathways .

2. Interaction with Biological Targets

Research indicates that derivatives of this compound exhibit binding affinity towards serotonin receptors, particularly the 5-HT_6 receptor. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring can enhance receptor affinity and selectivity . For instance, the introduction of various substituents has shown to significantly affect the biological activity of these derivatives.

Case Studies and Research Findings

A series of studies have focused on evaluating the biological activity of compounds derived from this compound:

- Study on Adenosine A2A Receptor Antagonists : A study demonstrated that derivatives synthesized from this compound displayed significant antagonistic activity against adenosine receptors, suggesting their potential use in treating neurodegenerative diseases.

- Serotonin Receptor Binding : Another study reported that modifications to the aminomethyl group improved binding affinity to the 5-HT_6 receptor, highlighting the importance of structural diversity in enhancing biological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with Boc group | Precursor for A2A receptor antagonists |

| PZ-1643 | Modified pyrrolidine | Dual-action antagonist for 5-HT_6 and D_3 receptors |

| EF24 | Piperidinone derivative | Anticancer activity via NF-κB inhibition |

Q & A

Q. What are the recommended synthetic routes for preparing (R)-1-Boc-2-(aminomethyl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Step 1 : Use HATU-mediated amidation coupling between 1-Boc-2-(aminomethyl)pyrrolidine and activated carboxylic acids (e.g., aromatic synthons) under anhydrous conditions.

- Step 2 : Remove the Boc group using trifluoroacetic acid (TFA) or HCl in dioxane, followed by neutralization and purification via column chromatography .

- Key Variables : Temperature (0–25°C), solvent choice (DMF vs. DCM), and equivalents of coupling agents (HATU/DIPEA) directly impact yield (typically 60–85%) and enantiomeric excess (>95% for (R)-isomer). Monitor purity via TLC or HPLC .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodology :

- Characterization :

- NMR : Confirm Boc group presence (¹H NMR: δ 1.4 ppm for tert-butyl protons) and pyrrolidine backbone (δ 3.2–3.5 ppm for N-CH₂).

- Mass Spectrometry : Verify molecular ion peak at m/z 200.28 (C₁₀H₂₀N₂O₂) .

- Purity Assessment :

- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity thresholds >98% are critical for downstream applications .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity data during asymmetric synthesis of this compound?

- Methodology :

- Root-Cause Analysis :

- Compare chiral catalysts (e.g., (R)-BINOL vs. Jacobsen’s salen ligands) and their impact on stereochemical outcomes.

- Evaluate solvent polarity effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents (toluene) .

- Validation :

- Use chiral HPLC with a Chiralpak AD-H column and hexane/isopropanol (90:10) to quantify enantiomeric ratios. Discrepancies often arise from residual moisture or acidic byproducts .

Q. What strategies mitigate decomposition of this compound under long-term storage or acidic conditions?

- Methodology :

- Stability Testing :

- Store at –20°C under argon to prevent Boc group hydrolysis. Monitor degradation via LC-MS (look for m/z 144.12, corresponding to deprotected pyrrolidine).

Q. How does the Boc-protected amine influence the compound’s reactivity in multi-step syntheses (e.g., peptide coupling or cross-coupling reactions)?

- Methodology :

- Comparative Studies :

- Conduct parallel reactions with Boc-protected vs. free amine derivatives. Boc groups reduce nucleophilicity but enhance solubility in organic phases.

- Example: In Suzuki-Miyaura coupling , Boc protection prevents coordination of the amine to palladium catalysts, improving yields (e.g., 75% vs. 45% for unprotected analogs) .

Q. What analytical approaches reconcile conflicting data on the compound’s solubility profile in polar vs. non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.